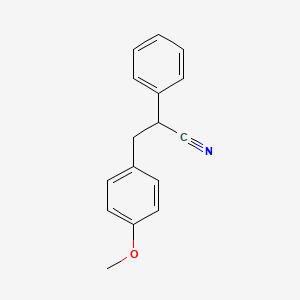

3-(4-Methoxyphenyl)-2-phenylpropanenitrile

Description

General Overview of Nitrile Functionality in Organic Synthesis

Nitriles are a class of organic compounds characterized by the presence of a cyano (-C≡N) functional group, which consists of a carbon atom triple-bonded to a nitrogen atom. fiveable.me This functional group is a cornerstone in organic synthesis due to its unique electronic properties and versatile reactivity. The carbon-nitrogen triple bond creates a dipole moment, with the nitrogen atom being more electronegative, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me

Nitriles are considered "disguised" carboxylic acids because their hydrolysis yields amides and subsequently carboxylic acids. ebsco.com They are pivotal intermediates in the creation of various nitrogen-containing compounds, including primary amines, and ketones. fiveable.melibretexts.org Common synthetic routes to nitriles include the dehydration of amides, nucleophilic substitution reactions with alkyl halides (Kolbe nitrile synthesis), and the addition of cyanide ions to carbonyl groups. ebsco.comwikipedia.org

The reactivity of the nitrile group allows for its participation in a wide array of organic transformations. These include cycloaddition reactions, C-H bond functionalization, and radical cascade strategies, making them invaluable in the synthesis of complex carbocycles and heterocycles. nih.gov

Significance of α-Substituted Nitriles in Synthetic Transformations

α-Substituted nitriles are a particularly important subclass of nitrile compounds where a substituent is attached to the carbon atom adjacent to the cyano group. This substitution pattern significantly influences the molecule's reactivity and provides a handle for further synthetic modifications. The presence of a substituent at the α-position can stabilize an adjacent carbanion, facilitating a variety of carbon-carbon bond-forming reactions.

These compounds are valuable precursors for the synthesis of a diverse range of molecules, including α-amino acids, α-hydroxy acids, and various pharmaceuticals and agrochemicals. researchgate.net The synthesis of α-aminonitriles, for instance, is a key step in the Strecker synthesis of amino acids. organic-chemistry.org Modern synthetic methods are continuously being developed to achieve the efficient and selective α-functionalization of nitriles, often employing transition-metal catalysis or photocatalysis. organic-chemistry.org

Positional Isomerism in Propanenitrile Derivatives: Focus on the 2-Phenyl Isomer

Positional isomerism is a type of structural isomerism where compounds have the same molecular formula and the same functional groups but differ in the position of the functional group or substituent on the carbon chain. creative-chemistry.org.uklibretexts.orgyoutube.com In the context of propanenitrile derivatives, the position of a substituent, such as a phenyl group, can lead to distinct isomers with different chemical and physical properties.

For instance, in phenylpropanenitrile, the phenyl group can be located at either the 2- or 3-position of the propane (B168953) chain. The compound of interest, 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, has a phenyl group at the 2-position and a 4-methoxyphenyl (B3050149) group at the 3-position. A positional isomer could be, for example, 2-(4-methoxyphenyl)-3-phenylpropanenitrile, where the positions of these two aryl groups are swapped. Another example is 2-(4-methoxyphenyl)propanenitrile, which has a molecular formula of C10H11NO and a molecular weight of 161.203 g/mol . chemsynthesis.com

The position of the substituents dramatically affects the molecule's steric and electronic environment, influencing its reactivity and spectroscopic characteristics.

Contextualizing 3-(4-Methoxyphenyl)-2-phenylpropanenitrile within Contemporary Organic Research

3-(4-Methoxyphenyl)-2-phenylpropanenitrile is a molecule of interest in contemporary organic research due to its structural features, which include two different aryl groups and a nitrile functionality. The synthesis of such diaryl-substituted propanenitriles often involves base-catalyzed condensation reactions. For example, the related compound 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) was synthesized via a base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with (4-methoxyphenyl)acetonitrile. researchgate.net

The presence of both a phenyl and a methoxy-substituted phenyl group offers opportunities for selective functionalization and the study of electronic effects within the molecule. The nitrile group can be transformed into other functional groups, making this compound a potential building block for more complex molecular architectures, including those with potential biological activity. Research in this area contributes to the development of new synthetic methodologies and the exploration of novel chemical space.

Structure

3D Structure

Properties

CAS No. |

32970-78-8 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylpropanenitrile |

InChI |

InChI=1S/C16H15NO/c1-18-16-9-7-13(8-10-16)11-15(12-17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |

InChI Key |

GNYOWWNROKVNEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Methoxyphenyl 2 Phenylpropanenitrile

Catalytic α-Alkylation Strategies

The introduction of an alkyl group at the α-position of arylacetonitriles is a fundamental carbon-carbon bond-forming reaction. Modern catalytic methods have largely superseded traditional approaches that often require stoichiometric amounts of strong bases and result in significant waste.

Transition Metal-Catalyzed Hydrogen-Borrowing Methods

Hydrogen-borrowing catalysis has emerged as an atom-economical and environmentally benign strategy for the α-alkylation of nitriles. This methodology utilizes alcohols as alkylating agents, with water being the only byproduct. The general mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then reacts with the nucleophilic nitrile. The subsequent reduction of the intermediate and regeneration of the catalyst completes the cycle.

Copper catalysis offers a cost-effective and efficient means for the α-alkylation of arylacetonitriles. An in situ-formed CuCl₂/TMEDA (N,N,N′,N′-tetramethylethylenediamine) catalytic system has been reported for the cross-coupling of arylacetonitriles with benzyl (B1604629) alcohols. researchgate.netnih.gov This user-friendly protocol employs a low catalyst loading and a catalytic amount of base to achieve high yields of α-alkylated nitriles. researchgate.netnih.gov Mechanistic studies suggest that the key step is the C(sp³)–H functionalization of the alcohol through a hydrogen atom abstraction process, leading to the formation of copper-hydride species. researchgate.net

For the synthesis of the related compound, 2-(4-methoxyphenyl)-3-phenylpropanenitrile, a constitutional isomer of the target molecule, the reaction of 4-methoxyphenylacetonitrile (B141487) with benzyl alcohol would be employed. The conditions are illustrative of the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, which would involve the reaction of phenylacetonitrile (B145931) with 4-methoxybenzyl alcohol.

Table 1: Copper-Catalyzed Synthesis of 2-(4-methoxyphenyl)-3-phenylpropanenitrile

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|

Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative for catalysis. An iron(0) catalyst system has been developed that demonstrates chemoselectivity in the reaction between arylacetonitriles and alcohols. core.ac.uk By simply altering the base, the reaction can be directed towards either α-alkylation (borrowing hydrogen) or α-olefination (dehydrogenative coupling). core.ac.uk This protocol is noted for its broad substrate scope, encompassing benzylic, aliphatic, and heterocyclic alcohols, and proceeds with the liberation of only hydrogen and water as byproducts. core.ac.uk

In a representative synthesis of a related compound, 2,3-diphenylpropanenitrile, phenylacetonitrile is reacted with benzyl alcohol in the presence of an iron catalyst and a base. This methodology is directly applicable to the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile.

Table 2: Iron-Catalyzed Synthesis of 2,3-Diphenylpropanenitrile

| Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|

Nickel catalysis is a powerful tool for C-H bond functionalization and cross-coupling reactions. While specific protocols for the direct synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile via nickel-catalyzed hydrogen-borrowing are not extensively detailed in the provided context, the general principles of nickel-catalyzed α-alkylation of arylacetonitriles are well-established. These reactions typically involve a nickel catalyst, a ligand, and a base, and can proceed with a variety of alkylating agents, including alkyl halides. The use of nickel catalysts is often favored due to their lower cost compared to precious metals like palladium.

Base-Mediated Approaches for Carbon-Carbon Bond Formation

Base-mediated methods are a cornerstone of organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, these approaches typically involve the deprotonation of phenylacetonitrile to form a nucleophilic carbanion, which then reacts with a suitable electrophile like 4-methoxybenzyl halide.

A highly effective method for this transformation is phase-transfer catalysis (PTC). This technique facilitates the reaction between reactants in immiscible phases, such as an aqueous base and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) or alkoxide ion into the organic phase to deprotonate the nitrile. The resulting carbanion then reacts with the alkylating agent. This method avoids the need for strong, anhydrous bases and can often be performed under milder conditions with simpler work-up procedures. The alkylation of phenylacetonitrile using this method has been demonstrated to be a versatile and industrially applicable process.

Table 3: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile

| Catalyst | Base | Alkylating Agent | Solvent System | Yield |

|---|

Diastereoselective Synthesis of α-Substituted Nitriles

The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile results in the formation of a molecule with two adjacent stereocenters. Controlling the relative stereochemistry to favor one diastereomer over the other is a significant challenge in synthetic chemistry. Diastereoselective synthesis aims to achieve this control.

Another strategy involves the use of chiral catalysts in the alkylation reaction. For instance, chiral phase-transfer catalysts derived from cinchona alkaloids have been successfully employed in the asymmetric alkylation of glycine (B1666218) imines, demonstrating the potential for catalyst-controlled stereoselective C-C bond formation. Such a catalyst could potentially be adapted to control the diastereoselectivity in the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile.

Furthermore, cascade reactions, such as a Michael addition followed by an intramolecular cyclization, have been shown to proceed with high diastereoselectivity in the synthesis of complex cyclic systems containing nitrile functionalities. These advanced strategies offer a pathway to access specific stereoisomers of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, which can be crucial for its potential applications.

Synthesis via Carbon-Carbon Double Bond Functionalization

A key strategy for the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile relies on the manipulation of a carbon-carbon double bond within a precursor molecule. This can be accomplished through either the reduction of an unsaturated nitrile or via conjugate addition reactions.

Reduction of Unsaturated Nitrile Precursors

This method involves the synthesis of an α,β-unsaturated nitrile, specifically (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile, followed by the selective reduction of its carbon-carbon double bond. A common route to the unsaturated precursor is the base-catalyzed Knoevenagel condensation of benzaldehyde (B42025) with 4-methoxyphenylacetonitrile. researchgate.net

The subsequent reduction of the double bond in (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile to yield the saturated 3-(4-Methoxyphenyl)-2-phenylpropanenitrile can be achieved using various standard catalytic hydrogenation methods. These typically involve the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the alkene without affecting the nitrile or aromatic functionalities.

Table 1: Synthesis of (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile

| Reactants | Catalyst/Base | Solvent | Yield | Reference |

| Benzaldehyde, 4-Methoxyphenylacetonitrile | Sodium Hydroxide (NaOH) | Not specified | Not specified | researchgate.net |

Note: The referenced study focuses on the synthesis and crystal structure of the unsaturated precursor and does not provide detailed yield information for the initial condensation reaction.

Michael Addition Reactions with Related Nitriles

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, presents another viable pathway. In the context of synthesizing 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, a plausible Michael addition would involve the reaction of a cyanide nucleophile with a suitable acceptor, such as 1-(4-methoxyphenyl)-2-phenylethylene. However, a more common approach involves the use of a nitrile-stabilized carbanion as the Michael donor.

For instance, the reaction of a phenylacetonitrile carbanion (formed by deprotonation with a strong base) with a suitable electrophile containing the 4-methoxyphenylmethyl group could, in principle, form the desired product. While a direct, one-step Michael addition to form the target compound is not extensively documented, the principles of this reaction are fundamental to organic synthesis. The synthesis of related chalcone (B49325) derivatives, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone, through a base-catalyzed condensation, highlights the utility of Michael-type reactions in forming the core structure. mdpi.com The subsequent addition of a nucleophile, in this case, a triazole, to the chalcone demonstrates the feasibility of conjugate additions to these systems. mdpi.com

Derivatization of Substituted Propanenitrile Scaffolds

An alternative and highly effective strategy involves the direct functionalization of a pre-existing propanenitrile scaffold. This approach focuses on the formation of a key carbon-carbon bond at the α-position of a nitrile.

A notable example is the copper-catalyzed α-alkylation of phenylacetonitrile with 4-methoxybenzyl alcohol. This reaction directly assembles the 3-(4-methoxyphenyl)-2-phenylpropanenitrile framework in a single step. The methodology utilizes a copper(II) chloride catalyst in the presence of a base such as potassium tert-butoxide and a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). This method provides a direct and efficient route to the target molecule with good yields. eie.gr

Table 2: Copper-Catalyzed α-Alkylation for the Synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile

| Reactants | Catalyst/Ligand/Base | Solvent | Yield | Reference |

| Phenylacetonitrile, 4-Methoxybenzyl alcohol | CuCl₂/TMEDA/t-BuOK | Not specified in abstract | 76% (isolated) | eie.gr |

This derivatization approach offers a convergent and atom-economical pathway to 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, starting from readily available precursors.

Spectroscopic and Structural Elucidation of 3 4 Methoxyphenyl 2 Phenylpropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile is expected to display distinct signals corresponding to the protons of the p-methoxyphenyl group, the phenyl group, and the propanenitrile backbone. The protons on the chiral center (C2) and the adjacent methylene (B1212753) group (C3) are diastereotopic and are expected to form a complex ABX spin system.

The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are detailed in Table 1.

Table 1. Predicted ¹H NMR Data for 3-(4-Methoxyphenyl)-2-phenylpropanenitrile Predicted in CDCl₃ at 400 MHz

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-2', H-6' (Phenyl) | 7.40-7.25 | m | - | 5H |

| H-3', H-4', H-5' (Phenyl) | ||||

| H-2'', H-6'' (p-Methoxyphenyl) | ~7.15 | d | ~8.8 | 2H |

| H-3'', H-5'' (p-Methoxyphenyl) | ~6.88 | d | ~8.8 | 2H |

| H-2 (Propanenitrile) | ~4.10 | t | ~7.5 | 1H |

| OCH₃ | ~3.80 | s | - | 3H |

| H-3 (Propanenitrile) | ~3.15 | d | ~7.5 | 2H |

The aromatic region is expected to show a multiplet for the five protons of the unsubstituted phenyl ring and two distinct doublets for the AA'BB' system of the p-substituted methoxyphenyl ring. The methoxy (B1213986) group protons should appear as a sharp singlet at approximately 3.80 ppm. The aliphatic protons H-2, H-3a, and H-3b would exhibit a complex splitting pattern due to their coupling, with the H-2 proton appearing as a triplet and the H-3 protons as a doublet.

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, 12 distinct signals are anticipated, as some carbons in the phenyl rings are chemically equivalent. The predicted chemical shifts are summarized in Table 2.

Table 2. Predicted ¹³C NMR Data for 3-(4-Methoxyphenyl)-2-phenylpropanenitrile Predicted in CDCl₃ at 100 MHz

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Nitrile) | ~119.0 |

| C-1' (Phenyl) | ~135.0 |

| C-2', C-6' (Phenyl) | ~128.5 |

| C-3', C-5' (Phenyl) | ~129.0 |

| C-4' (Phenyl) | ~128.0 |

| C-1'' (p-Methoxyphenyl) | ~128.0 |

| C-2'', C-6'' (p-Methoxyphenyl) | ~130.0 |

| C-3'', C-5'' (p-Methoxyphenyl) | ~114.5 |

| C-4'' (p-Methoxyphenyl) | ~159.0 |

| C-2 (Propanenitrile) | ~48.0 |

| C-3 (Propanenitrile) | ~38.0 |

| OCH₃ | ~55.3 |

Key predicted signals include the nitrile carbon around 119.0 ppm, the methoxy carbon at approximately 55.3 ppm, and the aliphatic carbons C-2 and C-3 in the 35-50 ppm range. The aromatic carbons are expected to appear between 114.0 and 159.0 ppm.

To confirm the assignments from one-dimensional NMR, several 2D NMR experiments are employed. researchgate.netspectrabase.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net A key expected correlation would be between the methine proton (H-2) and the methylene protons (H-3), confirming the connectivity of the propanenitrile backbone. Correlations between adjacent aromatic protons would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). rsc.org It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For instance, the singlet at ~3.80 ppm would correlate to the carbon signal at ~55.3 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). rsc.org It is crucial for piecing together the molecular fragments. Expected key correlations include:

The methylene protons (H-3) to the quaternary carbon C-1'' of the methoxyphenyl ring.

The methine proton (H-2) to the quaternary carbon C-1' of the phenyl ring and to the nitrile carbon (C-1).

The methoxy protons (OCH₃) to the C-4'' carbon of the methoxyphenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula. The molecular formula for 3-(4-Methoxyphenyl)-2-phenylpropanenitrile is C₁₆H₁₅NO.

Table 3. Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO |

| Calculated Exact Mass [M+H]⁺ | 238.1226 |

| Expected Found Mass [M+H]⁺ | ~238.1226 ± 0.0005 |

The experimentally determined mass is expected to match the calculated exact mass to within a few parts per million, which would serve as definitive proof of the compound's elemental composition.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal.

As of this writing, a single crystal X-ray diffraction study for 3-(4-Methoxyphenyl)-2-phenylpropanenitrile has not been reported in the public domain. However, such a study would require growing a suitable single crystal from a solution of the pure compound, often through slow evaporation or vapor diffusion techniques.

If a study were performed, it would yield crucial data including:

Unit cell dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space group: The symmetry elements present within the crystal.

Atomic coordinates: The precise position of every atom in the molecule, allowing for the calculation of exact bond lengths, bond angles, and torsion angles.

Intermolecular interactions: Information on how the molecules pack together in the crystal lattice, revealing any hydrogen bonding or π-stacking interactions that stabilize the solid-state structure.

This data would provide an unambiguous, three-dimensional representation of the molecule's conformation in the solid state.

Structural Analysis of Diastereoisomers and Related Analogs via X-ray Diffractionyoutube.com

The study of this analog reveals key structural parameters that can be extrapolated to understand the propanenitrile derivative. The spatial arrangement of the phenyl and 4-methoxyphenyl (B3050149) rings, along with the geometry of the nitrile group, are of particular interest.

A foundational understanding of diastereomers is that they are stereoisomers that are not mirror images of each other and possess different physical properties. In the case of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, two chiral centers give rise to the possibility of diastereomeric pairs (e.g., (2R,3S) and (2R,3R)). The distinct three-dimensional arrangement of the substituents around these chiral centers would result in different crystal packing and intermolecular interactions, which could be definitively characterized by X-ray diffraction.

In the absence of direct crystallographic data for the diastereomers of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, analysis of related structures and the principles of stereochemistry allow for a hypothetical structural discussion. The relative orientation of the phenyl and 4-methoxyphenyl groups in the diastereomers would be the most significant differentiating feature. These orientations are dictated by steric hindrance and electronic interactions between the bulky aromatic rings and the nitrile group.

Crystallographic Data for (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile

The crystallographic data for the related analog, (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile, is presented below. This compound shares the core aromatic and nitrile functionalities with the target molecule, offering a basis for structural comparison.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.27 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.362(9) Å |

| b | 11.859(12) Å |

| c | 14.481(13) Å |

| α | 89.658(6)° |

| β | 82.467(6)° |

| γ | 89.604(5)° |

| Volume | 1253(2) ų |

| Z | 4 |

Data sourced from studies on (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile.

The bond lengths and angles within the 4-methoxyphenyl and phenyl rings of this analog are expected to be similar to those in 3-(4-Methoxyphenyl)-2-phenylpropanenitrile. However, the presence of a C=C double bond in the acrylonitrile (B1666552) analog leads to a more planar and rigid structure compared to the more flexible C-C single bond in the propanenitrile backbone of the target compound. This flexibility in the target compound would allow for a wider range of conformations for its diastereomers, which would be influenced by the steric demands of the substituents at the chiral centers.

In a hypothetical X-ray diffraction study of the diastereomers of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, key points of analysis would include the torsion angles between the phenyl and 4-methoxyphenyl rings and the conformation of the ethylnitrile backbone. These parameters would be distinct for each diastereomer, leading to different packing efficiencies in the solid state and, consequently, different crystallographic unit cells and space groups. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can also be employed to differentiate between diastereomers in solution by observing distinct chemical shifts for the protons at the chiral centers and adjacent positions. masterorganicchemistry.com

The structural elucidation of these diastereomers, whether through direct X-ray analysis or in combination with computational modeling and spectroscopic methods, is crucial for understanding their unique chemical and physical properties.

Chemical Transformations and Reactivity Profile of 3 4 Methoxyphenyl 2 Phenylpropanenitrile

Reactivity at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions.

The nitrile group can be converted into a carboxylic acid through hydrolysis, a reaction that proceeds under either acidic or alkaline conditions by heating the nitrile with the hydrolyzing agent. docbrown.infolibretexts.org This process involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org

Acid-Catalyzed Hydrolysis : Heating 3-(4-methoxyphenyl)-2-phenylpropanenitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), yields 3-(4-methoxyphenyl)-2-phenylpropanoic acid. libretexts.orgmasterorganicchemistry.com In this reaction, the nitrogen atom from the nitrile is converted into an ammonium (B1175870) ion (NH₄⁺). docbrown.infolibretexts.org

Alkaline-Catalyzed Hydrolysis : Alternatively, refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) also results in the formation of the corresponding carboxylic acid. docbrown.infolibretexts.org However, under these conditions, the carboxylic acid is initially formed as its carboxylate salt (e.g., sodium 3-(4-methoxyphenyl)-2-phenylpropanoate). libretexts.org The nitrogen atom is liberated as ammonia (B1221849) gas. docbrown.infolibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid to protonate the carboxylate anion. libretexts.orgjk-sci.com

| Hydrolysis Method | Reagents | Initial Product | Final Product (after workup) |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 3-(4-Methoxyphenyl)-2-phenylpropanoic acid, Ammonium salt | 3-(4-Methoxyphenyl)-2-phenylpropanoic acid |

| Alkaline Hydrolysis | NaOH or KOH, Heat; then H₃O⁺ | Sodium 3-(4-Methoxyphenyl)-2-phenylpropanoate, Ammonia | 3-(4-Methoxyphenyl)-2-phenylpropanoic acid |

The cyano group is readily reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. wikipedia.orgyoutube.com

Reduction to Primary Amines : The conversion of the nitrile to a primary amine, 3-(4-methoxyphenyl)-2-phenylpropan-1-amine, can be achieved through several methods:

Catalytic Hydrogenation : This is a common and economical method involving the reaction with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.orglibretexts.org Suitable catalysts include Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org To minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Chemical Reduction : Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) effectively reduce nitriles to primary amines. youtube.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org Other reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be used. commonorganicchemistry.com

Reduction to Aldehydes : Partial reduction of the nitrile to an aldehyde, 3-(4-methoxyphenyl)-2-phenylpropanal, can be accomplished using specific reducing agents that prevent over-reduction to the amine.

Diisobutylaluminium Hydride (DIBAL-H) : This is a widely used reagent for the conversion of nitriles to aldehydes. wikipedia.orgyoutube.com The reaction is typically performed at low temperatures, followed by a hydrolytic workup to yield the aldehyde. wikipedia.org The mechanism involves the formation of an intermediate imine which is then hydrolyzed. wikipedia.orgyoutube.com

| Reducing Agent | Solvent | Product |

| H₂ / Raney Ni or Pd/C | Ethanol/Ammonia | 3-(4-Methoxyphenyl)-2-phenylpropan-1-amine |

| LiAlH₄ | Diethyl Ether or THF | 3-(4-Methoxyphenyl)-2-phenylpropan-1-amine |

| DIBAL-H | Toluene or Hexane | 3-(4-Methoxyphenyl)-2-phenylpropanal |

| BH₃-THF | THF | 3-(4-methoxyphenyl)-2-phenylpropan-1-amine |

While direct [3+2] cycloaddition of the nitrile group in 3-(4-methoxyphenyl)-2-phenylpropanenitrile is uncommon, it can be chemically converted into a derivative, such as a nitrile oxide, which readily participates in such reactions. uchicago.edu These cycloadditions are powerful methods for constructing five-membered heterocyclic rings. researchgate.netlibretexts.org

For instance, the nitrile can be oxidized to the corresponding nitrile oxide. This reactive intermediate can then undergo a [3+2] cycloaddition reaction with an alkyne or alkene (a dipolarophile). The reaction with an alkyne would yield a substituted isoxazole. This type of transformation is a key step in the synthesis of various heterocyclic compounds. uchicago.eduresearchgate.net The regioselectivity of the cycloaddition is governed by the electronic properties of both the nitrile oxide and the dipolarophile. researchgate.net

Transformations Involving the Stereogenic α-Carbon

The hydrogen atom on the carbon alpha to the nitrile group (the α-carbon) is acidic due to the electron-withdrawing nature of the cyano group. This allows for the formation of a carbanion (enolate equivalent), which can act as a nucleophile in various reactions. libretexts.orglibretexts.org

The α-carbon can be further functionalized through alkylation or arylation. This process involves deprotonation at the α-position followed by reaction with an electrophile. libretexts.org

Alkylation : To achieve alkylation, the nitrile is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to completely generate the nucleophilic carbanion. libretexts.orgpressbooks.pub This carbanion then readily reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2-type reaction to form a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pub The use of secondary or tertiary halides is generally avoided due to competing elimination reactions. libretexts.org

Arylation : Arylation at the α-carbon is more complex but can be achieved using transition-metal-catalyzed cross-coupling reactions.

| Reaction | Base | Electrophile | Product |

| α-Alkylation | LDA, NaNH₂ | Primary Alkyl Halide (R-X) | 2-Alkyl-3-(4-methoxyphenyl)-2-phenylpropanenitrile |

Given that 3-(4-methoxyphenyl)-2-phenylpropanenitrile possesses a stereogenic center at the α-carbon, transformations can be designed to proceed with high levels of stereocontrol, leading to enantiomerically enriched or diastereomerically pure products.

Enzymatic reactions, for example, can exhibit high enantioselectivity. In related systems, lipases have been used for the enantioselective hydrolysis of racemic esters, allowing for the kinetic resolution of enantiomers. google.com A similar strategy could potentially be applied to derivatives of 3-(4-methoxyphenyl)-2-phenylpropanenitrile. Furthermore, the enantiospecific synthesis of complex molecules from chiral precursors related to the title compound has been demonstrated, highlighting the utility of maintaining stereochemical integrity throughout a reaction sequence. colab.ws

When introducing a new stereocenter via reactions at the α-carbon (such as alkylation), diastereoselective outcomes can be influenced by the existing stereocenter. The use of chiral auxiliaries or catalysts can control the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer over another.

Reactions of the Aromatic Moieties

The structure of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile contains two distinct aromatic systems: a 4-methoxyphenyl (B3050149) group and a phenyl group. The reactivity of these rings, particularly in electrophilic aromatic substitution reactions, is governed by the nature of their respective substituents. The aliphatic chain connecting the rings to the nitrile function is saturated, preventing electronic conjugation between the aromatic rings and the cyano group.

The 4-methoxyphenyl ring is substituted with a methoxy (B1213986) group (–OCH₃), a powerful electron-donating group. Through the resonance effect (+R), the methoxy group enriches the aromatic ring with electron density, making it highly activated towards electrophilic attack. This activation is most pronounced at the positions ortho and para to the methoxy group. Consequently, the methoxy group is a strong ortho, para-director.

The phenyl ring is attached to the main propanenitrile chain at the C2 position. This substituent, a 2-(1-cyano-2-(4-methoxyphenyl)ethyl) group, acts as an alkyl-type substituent from an electronic standpoint. Alkyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. This makes the phenyl ring slightly more reactive than unsubstituted benzene (B151609) and directs incoming electrophiles to the ortho and para positions.

Comparative Reactivity

When 3-(4-Methoxyphenyl)-2-phenylpropanenitrile is subjected to electrophilic substitution conditions, the 4-methoxyphenyl ring is expected to react preferentially. The strong activating and directing effect of the methoxy group makes this ring significantly more nucleophilic and thus more susceptible to attack by electrophiles than the phenyl ring, which is only weakly activated by an alkyl-type substituent. quora.comquora.com Selective substitution on the more activated 4-methoxyphenyl ring can often be achieved by using mild reaction conditions and controlling the stoichiometry of the electrophile.

Electrophilic Aromatic Substitution

Detailed below are the predicted outcomes for common electrophilic aromatic substitution reactions on the two aromatic moieties.

Reactions on the 4-Methoxyphenyl Ring

Given the strong ortho, para-directing nature of the methoxy group, electrophilic substitution will yield a mixture of products. The major product is typically the para-substituted isomer due to reduced steric hindrance compared to the ortho positions. However, in this molecule, the para position is already occupied by the propanenitrile side chain. Therefore, substitution is directed exclusively to the two equivalent ortho positions (C3 and C5).

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂ in CCl₄ or FeBr₃ | 3-(3-Bromo-4-methoxyphenyl)-2-phenylpropanenitrile |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3-(4-Methoxy-3-nitrophenyl)-2-phenylpropanenitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-methoxyphenyl)-2-phenylpropanenitrile |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | 3-(3-Methyl-4-methoxyphenyl)-2-phenylpropanenitrile |

Reactions on the Phenyl Ring

Under more forcing conditions, or after the more reactive sites on the 4-methoxyphenyl ring have reacted, electrophilic substitution can occur on the phenyl ring. The alkyl-type side chain directs substitution to the ortho and para positions. A mixture of ortho- and para-substituted products is expected, with the para isomer often favored due to less steric hindrance.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ (harsher conditions) | 3-(4-Methoxyphenyl)-2-(4-bromophenyl)propanenitrile |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ (harsher conditions) | 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)propanenitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (harsher conditions) | 3-(4-Methoxyphenyl)-2-(4-acetylphenyl)propanenitrile |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is generally not a feasible reaction pathway for the aromatic rings in 3-(4-Methoxyphenyl)-2-phenylpropanenitrile. This type of reaction requires two key features that are absent in this molecule:

A strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a leaving group.

A good leaving group, typically a halide.

Both the phenyl and 4-methoxyphenyl rings in the title compound are electron-rich or neutral and lack a suitable leaving group, making them unreactive towards nucleophiles under standard SₙAr conditions.

Application of 3 4 Methoxyphenyl 2 Phenylpropanenitrile As a Synthetic Intermediate

Role as a Key Synthon in the Construction of Complex Organic Molecules

In the field of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 3-(4-Methoxyphenyl)-2-phenylpropanenitrile serves as a key synthon, providing a robust carbon skeleton that can be elaborated into a range of more complex structures, particularly heterocyclic compounds.

The molecule's utility stems from its combination of reactive sites. The nitrile group can be transformed into various other functionalities, while the phenyl and 4-methoxyphenyl (B3050149) groups can be modified through electrophilic aromatic substitution or participate in cross-coupling reactions. This versatility allows chemists to use this propanenitrile derivative as a foundational building block. For instance, intermediates with similar diarylpropane scaffolds are utilized in the synthesis of biologically active heterocyclic systems. Chalcones, which are α,β-unsaturated ketones and precursors to the saturated nitrile, are well-known starting materials for building heterocycles like pyrazolines and benzodiazepines. nih.gov Furthermore, related structures containing a 4-methoxyphenyl group are integral to the synthesis of complex heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are investigated for their biological activities. nih.gov The 3-(4-methoxyphenyl)-2-phenylpropane framework provides the core structure from which these and other elaborate molecules can be constructed.

Precursor in the Synthesis of Specific Compound Classes (e.g., propanoic acids, amines)

The true value of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile as an intermediate is demonstrated by its straightforward conversion into other important classes of organic compounds, most notably propanoic acids and primary amines. These transformations hinge on the predictable reactivity of the nitrile functional group.

The nitrile group (-C≡N) can be fully hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. This reaction converts 3-(4-Methoxyphenyl)-2-phenylpropanenitrile into 3-(4-Methoxyphenyl)-2-phenylpropanoic acid. The process typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄), or a strong base, like sodium hydroxide (B78521) (NaOH), followed by an acidic workup. This hydrolysis is a fundamental transformation that provides access to the corresponding propanoic acid derivative, a valuable compound in its own right for further synthetic applications.

| Starting Material | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-2-phenylpropanenitrile | Hydrolysis | H₂O, H₂SO₄ (acidic) or NaOH (basic) | Propanoic Acid |

The nitrile group can also be reduced to a primary amine (-CH₂NH₂). This transformation provides a route to 3-(4-Methoxyphenyl)-2-phenylpropan-1-amine. The reduction is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, readily reducing nitriles to primary amines after an aqueous workup. chemistryscore.comucalgary.camasterorganicchemistry.comyoutube.com

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). ucalgary.cagoogle.com This pathway offers another reliable method for accessing the corresponding primary amine from the nitrile precursor. nih.gov The resulting diarylpropyl amines are a class of compounds explored for various applications, including as building blocks for bioactive molecules. researchgate.netnih.gov

| Starting Material | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-2-phenylpropanenitrile | Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |

| H₂, Catalyst (e.g., Pd/C, Raney Ni) |

Utilization in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. nih.gov These reactions rely on substrates with multiple reactive sites that can engage in sequential transformations without the need to isolate intermediates.

While specific examples detailing the use of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile in cascade or multicomponent reactions are not extensively documented, its structure possesses the necessary features for potential application in such processes. The reactivity of the nitrile group, combined with the presence of an acidic proton on the carbon atom alpha to both the nitrile and the phenyl ring, presents opportunities for its inclusion in these advanced synthetic methodologies.

For example, nitriles are known participants in various MCRs. The Strecker reaction, the first described MCR, involves an aldehyde, an amine, and a cyanide source to produce α-amino nitriles. youtube.com While not a direct use of the pre-formed propanenitrile, it highlights the fundamental reactivity of the nitrile building block. More relevant are cascade reactions that could be initiated by the deprotonation of the α-carbon. This could generate a nucleophile that participates in a Michael addition, followed by an intramolecular cyclization involving the nitrile group, a common motif in cascade sequences designed to build heterocyclic rings. rsc.org The development of new organocatalytic methods continues to expand the scope of molecules that can be used in cascade sequences, creating pathways for complex structures from relatively simple starting materials. google.com

Green Chemistry Principles in the Synthesis of 3 4 Methoxyphenyl 2 Phenylpropanenitrile

Development of Environmentally Benign Catalytic Systems

The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, often achieved through reactions like the Knoevenagel condensation or Michael addition, is moving away from stoichiometric bases to more sustainable catalytic systems. wikipedia.org The goal is to replace traditional catalysts, which are often used in large quantities and can be difficult to separate from the product, with greener alternatives that are highly efficient, reusable, and non-toxic. mdpi.com

Key developments in this area include:

Heterogeneous Catalysts: Solid catalysts such as strongly basic anion exchange resins are gaining prominence. researchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse across multiple cycles, and the elimination of neutralization steps, which simplifies downstream processing and reduces waste. researchgate.net For reactions like the Knoevenagel condensation between an aldehyde and an arylmethyl nitrile, these resins can serve as efficient solid base catalysts, particularly in continuous-flow systems that enhance industrial applicability. researchgate.net

Biocatalysis: The use of enzymes as catalysts represents a significant advancement in green chemistry. For instance, in a related process for producing an optically active precursor, the lipase (B570770) from Serratia marcescens is used for the enzymatic resolution of racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate. google.com This highlights the potential of biocatalysts to achieve high selectivity under mild conditions, often in aqueous media.

Mechanochemistry: In some synthetic approaches, mechanical force (grinding) is used to initiate reactions, sometimes with only a catalytic amount of a simple base like sodium hydroxide (B78521) (NaOH). mdpi.com This method can proceed without any bulk solvent, dramatically reducing waste.

Ionic Liquids as Catalysts: Certain ionic liquids, such as 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl), have been explored as catalysts. mdpi.com While their "green" credentials can be debated depending on their lifecycle, they can enable solvent-free reactions and may be recyclable. mdpi.com

The overarching trend is the shift towards catalysts that are not consumed in the reaction, can be easily recovered and reused, and are derived from benign and sustainable sources. mdpi.comucsb.edu

Solvent Minimization and Alternative Solvent Utilization

A major focus of green chemistry is reducing or eliminating the use of volatile organic compounds (VOCs) as solvents. These substances contribute to air pollution and pose health and safety risks.

Strategies relevant to the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile include:

Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is the ideal scenario. Mechanochemical synthesis, where reactants are ground together, is a prime example of a solvent-free method. mdpi.com Another approach involves heating a mixture of reactants with a catalyst in the absence of a solvent, which has been shown to be effective for the formation of related 1,3-diaryl-3-(azol-1-yl)propan-1-ones. mdpi.com

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Efficient methods for nitrile synthesis have been developed using water as the sole medium, often without the need for any external catalyst, relying instead on the unique properties of water at elevated temperatures. rsc.orgrsc.org

Alternative Solvents: When a solvent is necessary, the focus shifts to greener alternatives. Ionic liquids are considered for some applications due to their low vapor pressure. mdpi.com In other cases, high-boiling point organic solvents like nitrobenzene (B124822) or chlorobenzene (B131634) might be used in specific contexts, such as microwave synthesis, although their environmental impact must be carefully considered. youtube.com

The table below compares different solvent systems used in related nitrile syntheses, illustrating the benefits of greener approaches.

Table 1: Comparison of Solvent Systems in Nitrile Synthesis

| Method | Solvent | Catalyst | Conditions | Key Advantage |

|---|---|---|---|---|

| Conventional | Ethanol/Toluene | Piperidine/NaOH | Reflux | Established method |

| Water-Prompted | Water | None | 70 °C | Eliminates organic solvents and catalyst rsc.org |

| Solvent-Free | None (neat) | NaOH (catalytic) | Grinding, 10 min | No solvent waste, very fast reaction mdpi.com |

| Ionic Liquid | [Bmim]sac | Self-catalyzed | 80 °C | Low volatility, potential for reuse mdpi.com |

Energy Efficient Synthesis Protocols (e.g., Microwave-Assisted Reactions)

Reducing energy consumption is a core principle of green chemistry. This is achieved by developing reactions that proceed under milder conditions or by using more efficient heating methods.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in green chemistry. youtube.comyoutube.com Unlike conventional heating which relies on conduction and convection, microwave irradiation provides direct, internal heating of the reaction mixture by interacting with polar molecules. youtube.comanton-paar.com This leads to rapid temperature increases, significantly shorter reaction times (often from hours to minutes), and frequently higher product yields. anton-paar.commdpi.com This technique can be applied to syntheses in water, in high-boiling organic solvents, or under solvent-free conditions. youtube.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, is another energy-efficient technique. The acoustic cavitation caused by ultrasound waves creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. nih.govnih.gov This method has been successfully used to synthesize various heterocyclic compounds and chalcones, often in shorter times and with higher yields compared to conventional methods. nih.govresearchgate.netresearchgate.net

The following table demonstrates the efficiency gains of microwave-assisted synthesis compared to conventional heating for a related reaction.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | A few minutes anton-paar.com |

| Energy Input | High, sustained heating | Lower, targeted and rapid heating youtube.com |

| Product Yield | Often moderate to good | Often good to excellent mdpi.com |

| Side Reactions | More prevalent due to long heating | Reduced due to short reaction time anton-paar.com |

Atom Economy and Reaction Efficiency Considerations

Green chemistry emphasizes designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy . sheldon.nl This is complemented by metrics like the Environmental Factor (E-Factor) , which measures the total mass of waste generated per unit of product. sheldon.nllibretexts.org

For the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, a common route is the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with phenylacetonitrile (B145931). wikipedia.orgnumberanalytics.comresearchgate.net

Reaction: C₈H₈O (4-methoxybenzaldehyde) + C₈H₇N (phenylacetonitrile) → C₁₆H₁₅NO (3-(4-Methoxyphenyl)-2-phenyl-2-propenenitrile) + H₂O

Let's analyze the atom economy of this reaction:

Molecular Weight of 4-methoxybenzaldehyde: 136.15 g/mol

Molecular Weight of phenylacetonitrile: 117.15 g/mol

Molecular Weight of 3-(4-Methoxyphenyl)-2-phenyl-2-propenenitrile: 235.29 g/mol (This is the unsaturated intermediate)

Molecular Weight of Water (byproduct): 18.02 g/mol

The final product, 3-(4-Methoxyphenyl)-2-phenylpropanenitrile (C₁₆H₁₇NO, MW: 251.32 g/mol ), is typically formed by the subsequent reduction of the double bond, which if using a catalytic hydrogenation (e.g., with H₂), can be 100% atom economical for that step. The initial condensation, however, is not.

Table 3: Atom Economy Calculation for the Knoevenagel Condensation Step

| Parameter | Formula | Calculation | Result |

|---|---|---|---|

| Mass of Reactants | MW(C₈H₈O) + MW(C₈H₇N) | 136.15 + 117.15 | 253.30 g/mol |

| Mass of Desired Product | MW(C₁₆H₁₅NO) | 235.29 | 235.29 g/mol |

| Atom Economy | (Mass of Product / Mass of Reactants) x 100% | (235.29 / 253.30) x 100% | 92.89% |

An atom economy of 92.89% is quite high, with the only theoretical waste being water. However, the E-Factor provides a more realistic view of the waste generated by including solvent losses, leftover reactants, and waste from purification. libretexts.orgyoutube.com For fine chemical synthesis, E-Factors can be high, but green methodologies aim to reduce them significantly. sheldon.nllibretexts.org For example, a solvent-free synthesis that yields a pure product without chromatographic purification would have an E-Factor approaching the ideal value calculated from stoichiometry, whereas a process requiring large volumes of solvents for reaction and purification could have an E-factor of 50 or more. mdpi.comrsc.org

Future Perspectives in the Research of 3 4 Methoxyphenyl 2 Phenylpropanenitrile

Advancements in Highly Enantioselective Synthetic Strategies

The primary challenge in the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile lies in the control of the stereogenic center at the C2 position. While classical synthetic methods may yield a racemic mixture, future advancements will undoubtedly focus on the development of highly enantioselective strategies to produce single enantiomers, which are critical for applications where chirality is key.

Promising research directions include the application of modern asymmetric catalysis. Chiral organocatalysts, such as those based on squaramide or axially chiral styrenes, have shown remarkable success in a variety of asymmetric transformations. nih.govmdpi.com These catalysts operate through mechanisms involving hydrogen bonding and π-π interactions to create a highly organized chiral environment, guiding the stereochemical outcome of the reaction. nih.gov For instance, an asymmetric Michael addition of a phenyl nucleophile to a suitable cinnamonitrile (B126248) precursor, catalyzed by a bifunctional squaramide catalyst, could be a viable route. mdpi.com

Another powerful approach involves transition-metal catalysis. Chiral rhodium, iridium, or palladium complexes are well-established for their efficacy in asymmetric hydrogenations and conjugate additions. scholaris.ca A prospective strategy could involve the asymmetric hydrogenation of 2-(4-methoxyphenyl)-3-phenylacrylonitrile, a logical precursor to the target molecule. researchgate.net The screening of a library of chiral phosphine (B1218219) ligands could identify an optimal catalyst system capable of delivering high enantiomeric excess (ee). rsc.org Furthermore, enzymatic resolution, wherein an enzyme selectively reacts with one enantiomer in a racemic mixture, presents a green and highly specific alternative for obtaining the optically active compound. google.com

| Catalytic System | Precursor | Proposed Reaction | Potential Advantage |

| Chiral Organocatalyst (e.g., Squaramide) | 2-(4-methoxyphenyl)acrylonitrile & Phenylboronic acid | Asymmetric Conjugate Addition | Metal-free, mild conditions, high enantioselectivity. |

| Chiral Transition Metal Complex (e.g., Rh-DuPhos) | 2-(4-methoxyphenyl)-3-phenylacrylonitrile | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity (>99% ee). |

| Enzyme (e.g., Lipase (B570770), Nitrilase) | Racemic 3-(4-Methoxyphenyl)-2-phenylpropanenitrile | Kinetic Resolution | High enantioselectivity, environmentally benign conditions. |

Unexplored Chemical Reactivity and Novel Transformations

Beyond its synthesis, the chemical reactivity of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile remains largely unexplored. The molecule contains several reactive sites—the nitrile group, the benzylic C-H bond, and the two aromatic rings—that can serve as handles for novel transformations.

The nitrile functionality is particularly versatile. Future studies could investigate its controlled hydrolysis to the corresponding carboxylic acid or its stereoretentive reduction to a primary amine, yielding chiral 3-(4-methoxyphenyl)-2-phenylpropan-1-amine. This amine could then serve as a building block for more complex molecules. Additionally, the nitrile group can participate in cycloaddition reactions to construct novel heterocyclic frameworks, such as triazoles or isoxazoles, which are prevalent motifs in medicinal chemistry. nih.govwpmucdn.com

The benzylic proton at the C2 position is activated by both the adjacent phenyl and nitrile groups, making it a prime target for C-H functionalization. Research into late-stage functionalization via directed or undirected C-H activation could install new functional groups at this position, providing rapid access to a library of derivatives without de novo synthesis. Furthermore, intramolecular cyclization reactions, possibly triggered by functional groups installed on one of the phenyl rings, could lead to the formation of complex polycyclic structures.

| Reactive Site | Proposed Transformation | Potential Product Class |

| Nitrile Group | Reduction | Chiral Primary Amines |

| Nitrile Group | [3+2] Cycloaddition with azides | Tetrazole Derivatives |

| Benzylic C-H (C2) | C-H Activation/Arylation | Di- and Tri-aryl Propanenitriles |

| Aromatic Rings | Electrophilic Substitution | Substituted Aryl Derivatives |

| Nitrile & Aryl Group | Intramolecular Cyclization | Fused Heterocyclic Systems |

Integration with Flow Chemistry and Automated Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, which offers superior control over reaction parameters, enhanced safety, and improved scalability. The synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile and its derivatives is an ideal candidate for integration with these modern technologies.

A multi-step flow process could be designed, starting from the condensation of 4-methoxyphenylacetonitrile (B141487) and benzaldehyde (B42025) to form the acrylonitrile (B1666552) intermediate, followed immediately by an in-line asymmetric reduction in a packed-bed reactor containing a heterogeneous chiral catalyst. nih.gov Such a "telescoped" synthesis would minimize manual handling and purification steps, leading to a more efficient and greener process. nih.gov

Moreover, automated synthesis platforms, which use robotic liquid handlers and software-controlled reactors, could accelerate the discovery of optimal reaction conditions and the generation of derivative libraries. nih.gov By employing a design-of-experiment (DoE) approach, an automated system could rapidly explore a wide parameter space (e.g., temperature, pressure, catalyst, solvent, stoichiometry) to identify the conditions that maximize yield and enantioselectivity. This high-throughput approach could also be applied to explore the novel transformations discussed previously, dramatically increasing the pace of research.

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis |

| Process Type | Discontinuous, multi-step | Continuous, "telescoped" process |

| Heat & Mass Transfer | Often inefficient, potential for hotspots | Superior, precise temperature control |

| Safety | Handling of large volumes of reagents | Small reactor volumes, improved containment |

| Scalability | Challenging, requires process re-optimization | Straightforward by "numbering-up" or running longer |

| Optimization | Slow, one-at-a-time variable changes | Rapid, amenable to automated algorithms (e.g., Bayesian optimization) nih.gov |

Computational Design and Optimization of Novel Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. In the context of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile, computational methods can provide profound insights into both its synthesis and potential applications.

Density Functional Theory (DFT) calculations can be employed to model the transition states of the proposed enantioselective catalytic reactions. nih.gov By calculating the energy barriers for different reaction pathways, researchers can understand the origin of stereoselectivity and rationally design more effective catalysts. For example, modeling the interaction between a chiral organocatalyst and the substrate can reveal the key non-covalent interactions responsible for stereoinduction, enabling the in silico tuning of the catalyst structure for improved performance. nih.gov

For the design of novel derivatives, computational screening can be used to predict the physicochemical and electronic properties of a virtual library of compounds. By systematically modifying the substituents on the phenyl rings, it is possible to model how these changes affect properties like steric profile, electronic distribution, and reactivity. This in silico approach allows for the pre-selection of the most promising candidates for synthesis, saving significant time and resources. These computational models can also help elucidate the mechanisms of unexplored reactions, predicting the feasibility of novel transformations and identifying potential side products.

| Computational Tool | Application Area | Specific Goal |

| Density Functional Theory (DFT) | Catalyst Design & Mechanistic Studies | Elucidate transition state structures for enantioselective synthesis; predict reaction barriers for novel transformations. nih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Simulate the dynamic behavior of the molecule and its derivatives to understand conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Derivative Design | (If a biological target is known) Build models to predict the activity of novel derivatives based on their structural features. |

| Virtual Screening | Library Design | In silico evaluation of a large library of potential derivatives to prioritize candidates for synthesis. |

Q & A

Q. How can researchers optimize the synthesis of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions such as catalyst selection, solvent polarity, and temperature control. For example, phosphino-based catalysts (e.g., dinaphtho[1,3,2]dioxaphosphepin derivatives) have been shown to enhance regioselectivity in nitrile-containing compounds . Purification via column chromatography using gradients of ethyl acetate/hexane (1:4 to 1:2) can isolate the compound with >95% purity. Monitoring reaction progress by TLC (Rf ≈ 0.3–0.4 in hexane:EtOAc 3:1) ensures minimal byproduct formation .

Q. What are the critical safety considerations when handling nitrile-containing compounds like 3-(4-Methoxyphenyl)-2-phenylpropanenitrile?

- Methodological Answer : Nitriles require stringent safety protocols due to potential toxicity via inhalation or dermal exposure. Use fume hoods with HEPA filters and wear nitrile gloves (≥0.11 mm thickness) paired with ANSI-approved goggles. Emergency procedures should include immediate rinsing with 0.9% saline solution for eye exposure and activated charcoal (1 g/kg body weight) for ingestion, followed by medical evaluation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) should show distinct signals for methoxy protons (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms nitrile resonance at δ ~117–120 ppm .

- HPLC : Use a C18 column with a methanol/water (70:30) mobile phase (flow rate 1.0 mL/min, λ = 254 nm) to verify purity (>98%) .

- X-ray crystallography : For absolute configuration, crystallize the compound in dichloromethane/hexane and compare with reported dinaphtho[1,3,2]dioxaphosphepin derivatives .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data when analyzing derivatives of 3-(4-Methoxyphenyl)-2-phenylpropanenitrile?

- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from stereochemical variations or solvent effects. For example, methoxy group orientation can alter coupling constants (e.g., J = 8–10 Hz for para-substituted vs. J = 2–3 Hz for ortho-substituted derivatives). Use computational methods (DFT at B3LYP/6-31G* level) to model electronic environments and compare with experimental data . Cross-validate with IR spectroscopy (C≡N stretch at ~2240–2260 cm⁻¹) to confirm functional group integrity .

Q. What methodological approaches are recommended for studying the electronic effects of methoxy and phenyl substituents on the compound’s reactivity?

- Methodological Answer :

- Electrochemical analysis : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials influenced by methoxy’s electron-donating effects. Compare with chloro or nitro analogs to quantify substituent impacts .

- Kinetic studies : Monitor nitrile hydrolysis (e.g., in H₂SO₄/EtOH) via UV-Vis (λ = 270–300 nm) to assess steric hindrance from phenyl groups .

Q. How to design experiments to investigate the compound’s potential as a chiral ligand in asymmetric catalysis?

- Methodological Answer :

- Ligand screening : Synthesize enantiopure derivatives using chiral auxiliaries (e.g., (R)-BINOL) and test in asymmetric aldol reactions. Compare enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

- Coordination studies : Conduct X-ray absorption spectroscopy (XAS) to assess metal-ligand binding (e.g., Pd or Rh complexes). Stability under catalytic conditions (e.g., 80°C in toluene) should be monitored via TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.